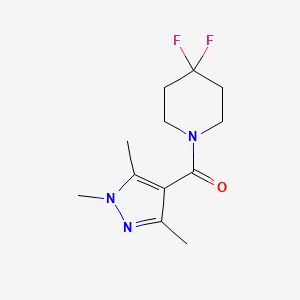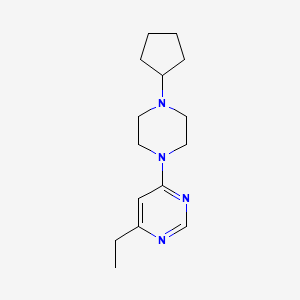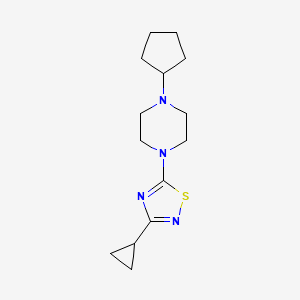![molecular formula C12H16FN3 B6427147 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2034514-39-9](/img/structure/B6427147.png)
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluoromethyl-substituted azetidine ring with a tetrahydroquinazoline moiety, making it a valuable subject for studies in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the azetidine derivative with a tetrahydroquinazoline precursor under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its potential therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol: Another fluoromethyl-substituted azetidine derivative with similar synthetic routes and applications.
3-(fluoromethyl)azetidine: A simpler analog that shares the azetidine ring but lacks the tetrahydroquinazoline moiety.
Uniqueness
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual-ring system and fluoromethyl substitution make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3/c13-5-9-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSIVLPWZRBKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)
![2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B6427093.png)



![1-[4-(2-fluoroethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6427133.png)
![2-methyl-5-{thieno[3,2-b]pyridin-7-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6427148.png)

![4-cyclopropyl-1-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6427163.png)
![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)
![6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B6427184.png)
